Vancomycin Hydrochloride

Description

Historical Trajectory of Vancomycin (B549263) Discovery and Development

The story of vancomycin began in the 1950s, a period marked by a growing need for new antibiotics to combat penicillin-resistant staphylococcal infections. sensus.org In 1953, Edmund Kornfeld, a chemist at Eli Lilly and Company, isolated a promising new compound from a soil sample collected in the jungles of Borneo. sensus.orgwikipedia.org The sample was provided by a missionary, William M. Bouw. wikipedia.org The substance, produced by the soil bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis), was initially labeled compound 05865. wikipedia.orgnih.govdoseme-rx.com

However, the initial formulations of vancomycin were impure, earning the nickname "Mississippi mud" due to their brownish color and associated impurities. researchgate.netficm.ac.uk These early preparations were linked with significant toxicity, including damage to the kidneys (nephrotoxicity) and inner ear (ototoxicity). wikipedia.orgnih.gov Consequently, with the development of newer, less toxic semisynthetic penicillins like methicillin (B1676495), vancomycin was relegated to the status of a drug of last resort. wikipedia.orgdoseme-rx.comnih.gov A significant turning point came in the 1970s and 1980s with improved purification processes that removed many of the impurities, leading to a considerable reduction in the compound's toxicity. nih.govfrontiersin.org

| Milestone | Year | Description |

| Discovery | 1953 | Edmund Kornfeld at Eli Lilly isolates compound 05865 from a soil sample from Borneo. wikipedia.org |

| Source Organism Identified | 1953 | The producing bacterium is identified as Amycolatopsis orientalis. wikipedia.org |

| FDA Approval | 1958 | Eli Lilly markets vancomycin hydrochloride as Vancocin after fast-track approval. sensus.orgwikipedia.org |

| "Drug of Last Resort" Status | 1960s-1970s | Use declines due to toxicity of early impure formulations and the advent of newer antibiotics. wikipedia.orgnih.gov |

| Purification Improvements | 1970s-1980s | Newer preparations with fewer impurities lead to reduced toxicity. nih.govfrontiersin.org |

Evolution of Research Focus on this compound

The research focus on this compound has shifted dramatically over its history, largely in response to the evolving landscape of bacterial resistance. Initially, research centered on its efficacy against penicillin-resistant Staphylococcus aureus. wikipedia.org However, its use and associated research waned following the introduction of methicillin and other β-lactamase-resistant penicillins. wikipedia.org

A resurgence in research interest occurred in the 1970s and 1980s, driven by two major clinical challenges: the global spread of methicillin-resistant Staphylococcus aureus (MRSA) and the recognition of Clostridioides difficile as the cause of pseudomembranous colitis. ficm.ac.uknih.govresearchgate.net Vancomycin became the primary treatment for serious MRSA infections, prompting a new wave of studies into its clinical application. nih.govnih.gov

This renewed focus was soon met with a new challenge: the emergence of vancomycin resistance. Vancomycin-resistant enterococci (VRE) were first reported in 1986. wikipedia.org This was followed by the appearance of vancomycin-intermediate S. aureus (VISA) and, eventually, vancomycin-resistant S. aureus (VRSA) in the following decades. nih.gov This critical development shifted the research paradigm significantly. The scientific community's focus pivoted towards understanding the mechanisms of resistance, which often involve an alteration of the D-alanyl-D-alanine target to which vancomycin binds. wikipedia.orgficm.ac.uk Concurrently, research intensified on optimizing vancomycin use through therapeutic drug monitoring to maximize efficacy while minimizing toxicity. nih.gov

| Era | Primary Research Focus | Key Drivers |

| 1950s - 1960s | Initial efficacy studies | Treatment for penicillin-resistant S. aureus. sensus.orgwikipedia.org |

| 1970s - 1980s | Resurgence and clinical application | Emergence of MRSA and C. difficile colitis. ficm.ac.uknih.gov |

| Late 1980s - 2000s | Resistance and optimization | Emergence of VRE, VISA, and VRSA; development of therapeutic drug monitoring. wikipedia.orgnih.gov |

| 2000s - Present | Overcoming resistance | Development of novel formulations, delivery systems, and combination therapies. rsc.orgcdnsciencepub.com |

Contemporary Significance of this compound in Antimicrobial Research

Today, this compound remains a cornerstone therapy for severe infections caused by MRSA and other multi-drug resistant Gram-positive bacteria. nih.govfrontiersin.orgpatsnap.com Its contemporary significance in research is predominantly defined by the urgent need to combat and overcome growing antibiotic resistance. cdnsciencepub.com

A major thrust of current research is the development of innovative drug delivery systems to enhance the efficacy of this compound. Scientists are exploring various nanoformulations, such as liposomes and nanoparticles, to improve drug delivery to the site of infection, enhance penetration into bacterial biofilms, and reduce systemic toxicity. rsc.orgmdpi.commdpi.com For instance, research into temperature-sensitive hydrogels containing this compound is exploring sustained-release systems for localized infections. frontiersin.org

Another significant research avenue involves structural modification of the vancomycin molecule itself. The goal is to create new derivatives that can effectively bind to the altered targets in resistant bacteria, thereby restoring its antimicrobial activity. cdnsciencepub.com Furthermore, there is considerable interest in synergistic approaches, combining this compound with other compounds, such as silver nanoparticles, to enhance its bactericidal effects against resistant strains. rsc.org

The overarching goal of contemporary vancomycin research is to preserve the utility of this vital antibiotic. cdnsciencepub.com As multidrug-resistant infections pose an increasing threat to global health, research efforts are focused on innovating and adapting this compound to ensure it remains an effective weapon in the antimicrobial arsenal. cdnsciencepub.compatsnap.com

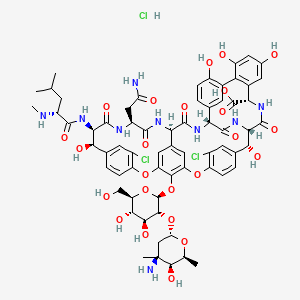

Structure

2D Structure

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTORFDMHNKUSG-XTTLPDOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H76Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1404-90-6 (Parent) | |

| Record name | Vancomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90891868 | |

| Record name | Vancomycin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-93-9, 197638-25-8 | |

| Record name | Vancomycin, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vancomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancomycin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vancomycin, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Interaction

Elucidation of Vancomycin (B549263) Hydrochloride's Primary Bactericidal Mechanism

The principal bactericidal effect of vancomycin hydrochloride stems from its ability to inhibit the biosynthesis of the bacterial cell wall. drugbank.compfizer.compediatriconcall.compfizermedicalinformation.com This intricate process is achieved through a sequence of specific molecular events that ultimately compromise the structural integrity of the bacterium, leading to cell lysis. patsnap.com

Inhibition of Bacterial Cell Wall Biosynthesis

This compound acts as a potent inhibitor of peptidoglycan synthesis, a critical component of the Gram-positive bacterial cell wall. patsnap.comnih.gov The cell wall provides structural support and protects the bacterium from osmotic pressure. patsnap.comwikipedia.org Vancomycin's large molecular size allows it to physically obstruct the proper formation of the peptidoglycan layer. doseme-rx.com It specifically targets the assembly of the long polymers of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), which form the backbone of the bacterial cell wall. drugbank.comwikipedia.orgtoku-e.com By interfering with this process, vancomycin effectively halts the construction of a viable cell wall. doseme-rx.comnih.gov This action is distinct from that of other antibiotics like penicillin, which target different sites in the cell wall synthesis pathway. doseme-rx.com

Binding Affinity to D-Alanyl-D-Alanine Terminus of Peptidoglycan Precursors

The specificity of vancomycin's action lies in its high binding affinity for the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors. patsnap.comwikipedia.orgmdpi.com This interaction is highly specific and involves the formation of multiple hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala moiety. drugbank.comwikipedia.org Under normal conditions, this interaction involves five hydrogen bonds. wikipedia.org This binding sequesters the substrate required for the transpeptidase-catalyzed cross-linking reaction, a crucial step in cell wall maturation. pnas.org The affinity for this specific target is a key determinant of vancomycin's efficacy against susceptible bacteria. patsnap.comscispace.com

Disruption of Transglycosylation and Peptidoglycan Cross-linking

By binding to the D-Ala-D-Ala terminus, vancomycin physically blocks two critical enzymatic steps in cell wall synthesis: transglycosylation and transpeptidation. patsnap.comwikipedia.org Transglycosylation involves the polymerization of peptidoglycan precursors into long glycan chains. wikipedia.org Vancomycin's binding to the precursor prevents its processing by the transglycosylase enzyme, thereby disrupting this polymerization. wikipedia.orgmdpi.com

Furthermore, this binding sterically hinders the transpeptidase enzymes from cross-linking the peptide side chains of the glycan strands. patsnap.comdoseme-rx.comrsc.org This cross-linking is essential for creating the strong, mesh-like structure of the peptidoglycan layer. patsnap.com The inhibition of both transglycosylation and transpeptidation results in a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and death. wikipedia.orgdoseme-rx.com Research on Enterococcus faecium has shown that vancomycin treatment leads to an accumulation of peptidoglycan precursors, which is consistent with the inhibition of transglycosylase. nih.gov

Secondary Mechanisms of Action and Potential Targets

Inhibition of Ribonucleic Acid Synthesis

There is also evidence to suggest that vancomycin selectively inhibits the synthesis of ribonucleic acid (RNA). pfizer.compediatriconcall.compfizermedicalinformation.comtoku-e.comnih.govstarship.org.nz This inhibition of a fundamental cellular process further contributes to the antibiotic's lethal effect on bacteria. Like the alteration of membrane permeability, this is considered a secondary, yet significant, aspect of its mechanism of action. nih.govstarship.org.nz

Table of Research Findings on Vancomycin's Mechanism of Action

| Mechanism | Key Molecular Target/Process | Effect | References |

|---|---|---|---|

| Primary | |||

| Inhibition of Cell Wall Biosynthesis | Peptidoglycan Synthesis | Halts the formation of the bacterial cell wall. | drugbank.compfizer.compediatriconcall.compfizermedicalinformation.compatsnap.comnih.gov |

| Binding to Precursors | D-alanyl-D-alanine (D-Ala-D-Ala) terminus | Sequesters precursors, preventing their incorporation into the cell wall. | patsnap.comwikipedia.orgmdpi.compnas.orgscispace.com |

| Disruption of Enzymatic Processes | Transglycosylation and Transpeptidation | Prevents polymerization and cross-linking of peptidoglycan chains. | patsnap.comwikipedia.orgdoseme-rx.comnih.govmdpi.comrsc.orgnih.gov |

| Secondary | |||

| Membrane Alteration | Cytoplasmic Membrane | Increases permeability, disrupting cellular integrity. | pfizer.compediatriconcall.compfizermedicalinformation.comtoku-e.comnih.govstarship.org.nz |

Specificity of this compound Activity

Selective Activity Against Gram-Positive Bacteria

This compound exhibits a targeted antibacterial effect, demonstrating potent activity primarily against Gram-positive bacteria. This selectivity is rooted in the fundamental structural differences between Gram-positive and Gram-negative bacterial cell walls. The primary target of vancomycin is the developing peptidoglycan (PG) layer, a crucial component of the bacterial cell wall that provides structural integrity.

The bactericidal action of vancomycin is achieved through the inhibition of cell-wall biosynthesis. nih.govnih.gov Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan precursors, namely Lipid II. acs.orgnih.govmdpi.com This binding event physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the polymerization and cross-linking of the peptidoglycan chains. acs.orgrsc.org By sequestering these precursor molecules, vancomycin effectively halts the construction of a stable cell wall. acs.org The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. acs.org

Vancomycin's efficacy is particularly notable against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus species, and Enterococcus species. mdpi.com The exposed and thick peptidoglycan layer of these bacteria allows for ready access of the large vancomycin molecule to its D-Ala-D-Ala target. acs.orgmdpi.com

Molecular Basis for Inactivity Against Gram-Negative Bacteria

In stark contrast to its effectiveness against Gram-positive organisms, this compound is largely inactive against Gram-negative bacteria. nih.govacs.orgresearchgate.net This intrinsic resistance is not due to a lack of the D-Ala-D-Ala target, but rather the presence of a formidable barrier: the outer membrane. acs.orgmdpi.com

Gram-negative bacteria possess a complex cell envelope that includes an inner cytoplasmic membrane, a thin peptidoglycan layer located in the periplasmic space, and a protective outer membrane. This outer membrane is composed of a lipid bilayer embedded with lipopolysaccharides and porin channels. mdpi.com The large and hydrophilic nature of the vancomycin molecule, with a molecular weight of 1485.71 g/mol , prevents its efficient passage through the narrow porin channels of the outer membrane. mdpi.comnih.govresearchgate.net Consequently, vancomycin cannot reach the peptidoglycan layer in the periplasm to bind to its D-Ala-D-Ala target and exert its inhibitory effect. acs.orgmdpi.com

Biophysical and Computational Characterization of Interactions

Hydrogen Bonding Network Analysis with Peptidoglycan Precursors

The high-affinity interaction between vancomycin and the D-Ala-D-Ala terminus of peptidoglycan precursors is stabilized by a complex and well-defined network of hydrogen bonds. nih.govmdpi.comnih.gov Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have elucidated the key intermolecular contacts. mdpi.comnih.govnih.gov

A hallmark of this interaction is the formation of five crucial hydrogen bonds between the vancomycin aglycone and the D-Ala-D-Ala dipeptide. acs.orgmdpi.com These bonds create a specific binding pocket that securely anchors the ligand. NMR and molecular dynamics studies have confirmed these interactions, showing three hydrogen bonds forming between the amide protons of vancomycin residues and the C-terminus of the dipeptide, a fourth bond between the carbonyl of vancomycin's fourth residue and the terminal D-Ala's amide proton, and a fifth between the amide proton of vancomycin's seventh residue and the carbonyl of the penultimate D-Ala. acs.org

Recent research using NMR spectroscopy on a muramyl pentapeptide model has further refined this understanding, identifying two additional hydrogen bonds formed between the side chain amino group of L-lysine in the peptidoglycan precursor and oxygen atoms from the carboxyl and amide groups of vancomycin. mdpi.com The stability of this hydrogen bonding network is critical for vancomycin's antibacterial activity.

| Interacting Atoms in Vancomycin-D-Ala-D-Ala Complex | Number of Hydrogen Bonds | Significance |

| Vancomycin aglycone and D-Ala-D-Ala terminus | 5 | Forms the primary binding interaction, crucial for target recognition and inhibition of cell wall synthesis. acs.orgmdpi.com |

| Vancomycin carboxyl/amide groups and L-lysine side chain | 2 | Provides additional stability to the complex, enhancing binding affinity. mdpi.com |

Van der Waals Interactions in Ligand Binding

While the hydrogen bonding network is a primary driver of specificity and affinity, van der Waals interactions also play a significant role in the binding of vancomycin to its target. nih.govacs.org The conformation of the vancomycin molecule creates a hydrophobic pocket that complements the methyl groups of the D-alanine residues. rsc.orgresearchgate.net

Molecular Dynamics Simulations of Vancomycin-Target Complexes

Molecular dynamics (MD) simulations have become an invaluable tool for investigating the dynamic nature of the vancomycin-target interaction at an atomic level. mdpi.commdpi.comnih.gov These computational studies provide insights into the conformational changes, binding free energies, and the impact of resistance-conferring mutations on the stability of the complex.

MD simulations have been used to model the binding of vancomycin to both the susceptible D-Ala-D-Ala and the resistant D-Ala-D-lactate (D-Ala-D-Lac) and D-Ala-D-serine (D-Ala-D-Ser) peptidoglycan precursors. nih.govacs.org These simulations have quantitatively demonstrated the significant loss of a critical hydrogen bond and the introduction of electrostatic repulsion when D-Ala is replaced by D-Lac, resulting in a drastically reduced binding affinity. nih.govacs.org

Furthermore, MD simulations have been employed to calculate the binding free energies of vancomycin and its derivatives to peptidoglycan fragments. nih.govacs.org For example, a study comparing the binding of vancomycin to a peptidoglycan unit with that of a derivative lacking the N-methylleucine residue (desleucyl-vancomycin) showed a significantly more favorable binding free energy for the intact vancomycin, highlighting the crucial role of this residue in forming a stable binding pocket. nih.gov These simulations allow for the analysis of root-mean-square deviation (RMSD) of atomic positions, providing a measure of the stability and conformational flexibility of the complex over time. nih.govnih.gov

Analysis of Conformational Changes Upon Binding (e.g., with Human Serum Albumin)

This compound's interaction with plasma proteins, such as human serum albumin (HSA), is a significant factor in its pharmacokinetic profile. Biophysical studies have demonstrated that this binding is not passive and results in distinct conformational changes to the protein. researchgate.netnih.gov

Spectroscopic techniques are instrumental in elucidating these structural alterations. Upon the binding of vancomycin to HSA, a quenching of the protein's intrinsic fluorescence is observed. researchgate.netnih.gov This phenomenon allows for the calculation of binding parameters. At 295 K, the binding constant (Kb) for the vancomycin-HSA interaction was determined to be 6.05 × 10³ M⁻¹, corresponding to a free energy (ΔG) of -2.16 × 10⁴ J·mol⁻¹. researchgate.netnih.gov

Crucially, the binding of vancomycin induces a partial unfolding of HSA's secondary structure. researchgate.netnih.gov Analysis using techniques such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy reveals a quantifiable shift in the protein's structural elements. Specifically, the proportion of α-helical structure decreases, while there is a corresponding increase in the content of β-sheets and random coils. researchgate.netnih.gov Molecular docking studies complement these findings, suggesting that vancomycin binds within a hydrophobic pocket of HSA, stabilized by hydrogen bonding and van der Waals interactions. researchgate.netnih.gov This drug-induced alteration of protein conformation is a common phenomenon observed with various small molecules binding to HSA. sharif.edunih.gov

The table below summarizes the conformational changes in Human Serum Albumin upon binding with vancomycin.

| Protein | Ligand | Effect on Conformation | Binding Constant (K_b) | Method of Analysis | Source |

| Human Serum Albumin (HSA) | Vancomycin | Decrease in α-helix content; Increase in β-sheets and random coils; Partial unfolding of secondary structure. | 6.05 × 10³ M⁻¹ (at 295 K) | Fluorescence Spectroscopy, Circular Dichroism (CD), Molecular Docking | researchgate.netnih.gov |

Mechanisms of Vancomycin Resistance

Emergence and Spread of Vancomycin (B549263) Resistance

The emergence of vancomycin resistance, particularly in enterococci and staphylococci, is a relatively recent phenomenon in the history of antimicrobial resistance, driven by antibiotic selection pressure and the remarkable genetic flexibility of these bacteria.

For over three decades following its introduction into clinical practice in the 1950s, significant resistance to vancomycin was not observed. asm.org The landscape began to change dramatically in the late 1980s.

Enterococci: The first reports of vancomycin-resistant enterococci (VRE) emerged from Europe in 1988. asm.orgdovepress.com This was soon followed by reports from the United States. asm.org The rise of VRE has been linked to the extensive use of the glycopeptide antibiotic avoparcin (B1665849) as a growth promoter in animal agriculture in Europe, which is thought to have created a reservoir for resistance genes. dovepress.comfrontiersin.org The intrinsic resistance of enterococci to many antibiotics and their ability to acquire new resistance determinants facilitated the spread of vancomycin resistance. asm.org

Staphylococci: The development of vancomycin resistance in Staphylococcus aureus occurred later than in enterococci. oup.com For years, vancomycin was a reliable treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). oup.comoup.com However, the first clinical isolate of S. aureus with reduced susceptibility to vancomycin, known as vancomycin-intermediate S. aureus (VISA), was reported in Japan in 1997. oup.comnih.gov Retrospective analyses suggest that strains with reduced susceptibility may have existed as early as 1987 in the United States. nih.gov The first case of high-level vancomycin-resistant S. aureus (VRSA) was identified in the United States in 2002. nih.govclinmedjournals.orgsemanticscholar.org This was a significant event, as it confirmed the in vivo transfer of resistance genes from enterococci to staphylococci. oup.com

A timeline of key events in the development of vancomycin resistance is presented below:

| Year | Event |

| 1958 | Vancomycin approved for clinical use. frontiersin.orgsemanticscholar.org |

| Late 1980s | First reports of vancomycin-resistant enterococci (VRE) in Europe. asm.orgrki.de |

| 1997 | First clinical isolate of vancomycin-intermediate Staphylococcus aureus (VISA) reported in Japan. oup.comnih.gov |

| 2002 | First clinical isolate of vancomycin-resistant Staphylococcus aureus (VRSA) reported in the United States. nih.govclinmedjournals.orgsemanticscholar.org |

The clinical presentation of vancomycin resistance is not uniform and is categorized into several distinct phenotypes based on the level of resistance and the bacterial species.

Vancomycin-Resistant Enterococci (VRE): VRE are enterococci that have acquired resistance to vancomycin. scielo.org.za They are a significant cause of hospital-acquired infections. rki.de The resistance can be high-level, conferred by the vanA or vanB gene clusters, or low-level, associated with the intrinsic vanC gene cluster found in some Enterococcus species. asm.org

Vancomycin-Intermediate Staphylococcus aureus (VISA): VISA strains exhibit a moderate level of resistance to vancomycin, with minimum inhibitory concentrations (MICs) typically between 4 and 8 µg/mL. nih.govsemanticscholar.org The VISA phenotype is often associated with a thickening of the bacterial cell wall, which is thought to impede the access of vancomycin to its target. wikipedia.org

Heterogeneous VISA (hVISA): hVISA strains are a subpopulation of S. aureus that appear susceptible to vancomycin by standard testing methods but contain a subpopulation of cells with intermediate resistance. nih.gov These resistant subpopulations can be selected for during vancomycin therapy, leading to treatment failure. Hiramatsu and colleagues defined hVISA as a strain of S. aureus that exhibits resistance to vancomycin at a frequency of 10-6 colonies or higher. wikipedia.org

Vancomycin-Resistant Staphylococcus aureus (VRSA): VRSA represents the most significant threat, with high-level resistance to vancomycin (MIC ≥ 16 µg/mL). nih.govsemanticscholar.org This high-level resistance is due to the acquisition of the vanA gene cluster from VRE. semanticscholar.orgwikipedia.org Although VRSA infections are currently rare, they are a major public health concern due to limited treatment options. clinmedjournals.orgwikipedia.org

The following table summarizes the key characteristics of these resistance phenotypes:

| Phenotype | Organism | Vancomycin MIC (µg/mL) | Key Resistance Mechanism |

| VRE | Enterococcus spp. | Variable (can be >1000) | Acquired van gene clusters (e.g., vanA, vanB) |

| VISA | Staphylococcus aureus | 4-8 | Cell wall thickening, reduced vancomycin target access |

| hVISA | Staphylococcus aureus | Appears susceptible, but contains resistant subpopulations | Precursor to VISA, similar mechanisms to VISA in subpopulations |

| VRSA | Staphylococcus aureus | ≥16 | Acquisition of vanA gene cluster from VRE |

Historical Context of Resistance Development in Enterococci and Staphylococci

Genetic Determinants of Vancomycin Resistance

The genetic basis of vancomycin resistance is primarily centered around the acquisition and expression of specific gene clusters that alter the vancomycin binding site in the bacterial cell wall.

Vancomycin Resistance Gene Clusters (vanA, vanB, vanC, vanD, vanE, vanG, vanM, vanW, vanZ)

Several distinct vancomycin resistance gene clusters, or operons, have been identified, each conferring a different level and spectrum of resistance. These clusters encode enzymes that modify the peptidoglycan precursors, reducing their affinity for vancomycin.

The primary gene clusters include:

vanA : Confers high-level, inducible resistance to both vancomycin and teicoplanin. It is the most common and clinically significant type of acquired resistance.

vanB : Results in variable levels of inducible resistance to vancomycin but susceptibility to teicoplanin. asm.org

vanC : Confers low-level, constitutive resistance to vancomycin and is intrinsic to certain Enterococcus species like E. gallinarum and E. casseliflavus. asm.org

vanD : Leads to moderate, constitutive resistance to vancomycin and variable resistance to teicoplanin.

vanE : Associated with low-level resistance to vancomycin.

vanG : Confers low-level, inducible resistance to vancomycin.

vanM : A more recently described cluster that confers high-level resistance to vancomycin.

vanW : A gene cluster found in soil bacteria that has the potential for transfer.

vanZ : Does not directly confer resistance but can contribute to low-level resistance when other resistance genes are present.

Plasmid and Transposon-Mediated Resistance Transfer

The spread of vancomycin resistance, particularly the highly mobile vanA and vanB gene clusters, is facilitated by mobile genetic elements such as plasmids and transposons. rki.de These elements can be transferred between bacteria of the same or different species through a process called horizontal gene transfer.

The vanA gene cluster is typically located on a transposon called Tn1546. dovepress.com This transposon can "jump" from the chromosome of one bacterium to a plasmid, which can then be transferred to another bacterium. asm.org This mechanism is responsible for the transfer of vancomycin resistance from VRE to MRSA, resulting in the emergence of VRSA. oup.comwikipedia.org The ability of these genetic elements to move between different bacterial species is a major factor in the dissemination of vancomycin resistance.

Molecular Basis of Resistance

The molecular mechanism of vancomycin resistance involves a fundamental alteration of the drug's target. Vancomycin normally works by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.

In resistant bacteria, the genes within the van operons encode enzymes that synthesize alternative peptidoglycan precursors. The key steps are:

The VanH enzyme reduces pyruvate (B1213749) to D-lactate (D-Lac).

The VanA or VanB ligase then catalyzes the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide instead of the usual D-Ala-D-Ala dipeptide.

This altered precursor is incorporated into the cell wall.

Vancomycin has a much lower affinity for D-Ala-D-Lac compared to D-Ala-D-Ala. This substitution prevents vancomycin from effectively binding to its target, allowing cell wall synthesis to proceed and rendering the bacterium resistant.

In the case of VISA, the primary mechanism of resistance is different. It does not involve the alteration of the binding site but rather a thickening of the cell wall and an increase in the number of "false" D-Ala-D-Ala targets. This effectively traps vancomycin in the outer layers of the cell wall, preventing it from reaching the site of peptidoglycan synthesis at the cytoplasmic membrane.

Target Site Alteration: D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser

The cornerstone of vancomycin's antibacterial activity is its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding obstructs the subsequent steps of cell wall synthesis, specifically transglycosylation and transpeptidation, leading to cell lysis and death. oup.com The most significant mechanism of vancomycin resistance involves the alteration of this target site. nih.govnih.gov

Resistant bacteria have evolved pathways to replace the terminal D-Ala residue with either D-lactate (D-Lac) or D-serine (D-Ser). oup.comnih.govspandidos-publications.com This substitution, from an amide bond (D-Ala-D-Ala) to an ester bond (D-Ala-D-Lac) or a different peptide bond (D-Ala-D-Ser), critically reduces the binding affinity of vancomycin for its target. nih.govnih.govasm.org The loss of a crucial hydrogen bond in the D-Ala-D-Lac substitution, for instance, can decrease the binding constant between vancomycin and the peptidoglycan precursor by as much as 1,000-fold. nih.govnih.govasm.org This profound reduction in binding affinity means that vancomycin can no longer effectively inhibit cell wall synthesis, resulting in resistance. nih.govspandidos-publications.com

Different types of vancomycin resistance (e.g., VanA, VanB, VanC) are characterized by the specific substituted terminus and the level of resistance conferred. High-level resistance is typically associated with the production of D-Ala-D-Lac-terminating precursors, while the presence of D-Ala-D-Ser-terminating precursors generally results in a lower level of resistance. nih.govasm.org

Enzymatic Modification of Peptidoglycan Precursors

The alteration of the peptidoglycan precursor terminus is an active process mediated by a cascade of enzymes encoded by vancomycin resistance gene clusters (e.g., van operons). nih.govspandidos-publications.com These enzymatic pathways are responsible for both the synthesis of the new, low-affinity precursors and the elimination of the original, high-affinity D-Ala-D-Ala precursors. oup.com

Two key enzymes are central to the synthesis of the modified precursors. The first is a dehydrogenase (e.g., VanH) that catalyzes the reduction of pyruvate to D-lactate. oup.com The second is a ligase (e.g., VanA or VanB) that joins D-alanine with D-lactate to form the D-Ala-D-Lac depsipeptide. oup.com In the case of D-Ala-D-Ser-based resistance, a serine racemase (e.g., VanT) may be involved in producing D-serine, which is then incorporated by a specific ligase. asm.org

Crucially, for resistance to be effective, the pool of the normal D-Ala-D-Ala precursors must be eliminated. oup.com This is accomplished by other enzymes encoded within the resistance operon, such as D,D-dipeptidases (e.g., VanX) and D,D-carboxypeptidases (e.g., VanY). pnas.org VanX hydrolyzes the D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors, while VanY cleaves the terminal D-Ala from existing pentapeptide[d-Ala] precursors. pnas.org The coordinated action of these enzymes ensures that the bacterial cell wall is predominantly built from precursors to which vancomycin has a low affinity. nih.govpnas.org

| Enzyme Class | Function in Vancomycin Resistance | Example(s) |

| Dehydrogenase | Reduces pyruvate to D-lactate for incorporation into the peptidoglycan precursor. | VanH |

| Ligase | Catalyzes the formation of D-Ala-D-Lac or D-Ala-D-Ser. | VanA, VanB |

| D,D-dipeptidase | Hydrolyzes the D-Ala-D-Ala dipeptide, preventing its use in cell wall synthesis. | VanX |

| D,D-carboxypeptidase | Cleaves the terminal D-Ala from peptidoglycan precursors. | VanY |

| Serine Racemase | Converts L-serine to D-serine for incorporation into the peptidoglycan precursor. | VanT |

Biofilm Formation and Contribution to Reduced Susceptibility

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances, which can include polysaccharides, proteins, and extracellular DNA (eDNA). nih.govoup.com Bacteria within a biofilm exhibit a significantly reduced susceptibility to a wide range of antibiotics, including vancomycin. oup.comnih.govnih.govscielo.br This reduced susceptibility is multifactorial and not typically due to a single resistance mechanism.

Several factors contribute to the protective nature of biofilms against vancomycin:

Reduced Antibiotic Penetration: The dense extracellular matrix can act as a physical barrier, binding to and sequestering vancomycin molecules, thereby preventing them from reaching the bacterial cells in the deeper layers of the biofilm. oup.comnih.gov

Altered Physiological State: Bacteria within a biofilm often exist in a slower-growing or metabolically inactive state. nih.gov Since vancomycin targets actively dividing cells by interfering with cell wall synthesis, these slower-growing cells are inherently less susceptible.

Altered Gene Expression: The biofilm environment can trigger changes in gene expression, leading to the upregulation of factors that contribute to resistance, such as efflux pumps. nih.govnih.gov

eDNA Release: In some cases, sublethal concentrations of vancomycin can paradoxically promote biofilm formation by inducing autolysis and the release of eDNA, which is a key structural component of the biofilm matrix. oup.com

Studies have shown a strong correlation between biofilm formation and reduced susceptibility to vancomycin in clinically relevant pathogens like Staphylococcus epidermidis and Staphylococcus aureus. nih.govnih.gov Isolates that are strong biofilm producers often exhibit higher minimum biofilm eradication concentrations (MBEC) for vancomycin, even if they are considered susceptible in their planktonic (free-swimming) state. scielo.br

| Biofilm-Related Resistance Factor | Mechanism of Action |

| Extracellular Matrix | Acts as a physical barrier, binding to and sequestering vancomycin. oup.comnih.gov |

| Slow Growth Rate | Reduces the efficacy of antibiotics that target cell division. nih.gov |

| Altered Gene Expression | Upregulates resistance-conferring genes, such as those for efflux pumps. nih.govnih.gov |

| Extracellular DNA (eDNA) | Enhances the structural integrity of the biofilm. oup.com |

Evolutionary Dynamics of Vancomycin Resistance Genes

The genes conferring vancomycin resistance, particularly the van operons, have shown a remarkable capacity for evolution and dissemination. The primary driver of this evolution is the horizontal gene transfer (HGT) of mobile genetic elements, such as transposons and plasmids. spandidos-publications.comnih.govnih.gov

Transposons, like Tn1546 which often carries the vanA gene cluster, can move between plasmids and the bacterial chromosome, facilitating the spread of resistance genes not only between different strains of the same species but also across different bacterial genera. spandidos-publications.comnih.gov This has been observed in the transfer of vancomycin resistance from Enterococcus species to the more virulent Staphylococcus aureus. spandidos-publications.com

Phylogenetic analyses of vancomycin resistance genes, such as vanA and vanB, reveal a rapid acquisition and evolution of these determinants among bacterial strains. biorxiv.orgveterinaryworld.org The high sequence similarity of these genes across different isolates suggests frequent transfer events. veterinaryworld.org Furthermore, studies have shown in situ evolution of these resistance elements within a hospital setting, indicating that the resistance genes can continue to adapt and evolve under antibiotic pressure. nih.govnih.gov

The evolutionary trajectory of vancomycin resistance is not a single, linear path. In Clostridioides difficile, for example, experimental evolution has demonstrated that resistance can emerge through mutations in different pathways, including the vanG gene cluster and a previously uncharacterized D,D-carboxypeptidase system. biorxiv.org This highlights the adaptability of bacteria in developing resistance to this last-resort antibiotic. The ongoing evolution of these resistance genes poses a significant and continuous threat to the clinical utility of vancomycin. nih.gov

Structural Activity Relationship Sar and Rational Design of Vancomycin Analogues

Core Heptapeptide (B1575542) Structure and Essential Residues for Activity

Vancomycin (B549263) is a glycopeptide antibiotic characterized by a complex, highly cross-linked heptapeptide core. This rigid, cage-like structure is fundamental to its mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall biosynthesis. nih.govacs.org

The heptapeptide consists of seven amino acids, many of which are non-proteinogenic: N-methyl-D-leucine, L-asparagine, and five aromatic amino acids. sensus.orgasm.org Oxidative cross-linking between residues 2 and 4, 4 and 6, and 5 and 7 creates the rigid, dome-like conformation necessary for high-affinity binding to its target. sensus.org The five aromatic residues are cross-linked to form a tricyclic structure. rsc.org This intricate architecture forms a binding pocket that recognizes and forms five crucial hydrogen bonds with the D-Ala-D-Ala moiety of the bacterial cell wall precursor. nih.govrsc.org

Impact of Structural Modifications on Antimicrobial Efficacy

Strategic modifications to the vancomycin scaffold have led to the development of analogues with improved potency, expanded spectrum of activity, and the ability to overcome resistance mechanisms.

"Glycorandomization" is a chemoenzymatic strategy that enables the rapid diversification of the glycosylation patterns of natural products like vancomycin. wikipedia.orgnih.gov This technique utilizes flexible glycosyltransferases to attach a variety of natural and modified sugars to the vancomycin core. oup.comwikipedia.org This approach has been used to generate libraries of differentially glycosylated vancomycin analogues, some of which have shown promising antimicrobial activity. wikipedia.orgacs.org The ability to alter the sugar attachments provides a powerful tool to investigate the structure-activity relationships of the glycosyl moiety and to optimize the pharmacological properties of vancomycin. wikipedia.orgnih.gov

Modifications to the C-terminus of the vancomycin heptapeptide have yielded significant improvements in antibacterial potency, particularly against vancomycin-resistant enterococci (VRE). mdpi.com Introducing a quaternary ammonium (B1175870) salt at the C-terminus, for example, can impart a second, independent mechanism of action by inducing cell wall permeability. pnas.orgwipo.int This modification can lead to a dramatic increase in potency against VRE. pnas.org

Furthermore, strategic alterations within the D-Ala-D-Ala binding pocket have been explored to overcome the primary mechanism of vancomycin resistance, which involves the substitution of D-Ala-D-Ala with D-Ala-D-Lactate (D-Ala-D-Lac). pnas.org By modifying the binding pocket to enable dual binding to both D-Ala-D-Ala and D-Ala-D-Lac, researchers have successfully restored activity against resistant strains. pnas.org One of the most effective modifications involves the replacement of an oxygen atom with a nitrogen atom in the peptide backbone, creating an amidine linkage. cdnsciencepub.com This single-atom exchange enhances binding to the altered D-Ala-D-Lac target. acs.org

The attachment of lipophilic side chains to the vancomycin molecule has proven to be a highly effective strategy for enhancing antimicrobial activity. mdpi.comnih.gov These lipid-substituted glycopeptides, such as telavancin, dalbavancin, and oritavancin, exhibit improved potency and, in some cases, an expanded spectrum of activity. mdpi.com The lipophilic tail can anchor the molecule to the bacterial membrane, increasing its effective concentration at the site of action and potentially disrupting membrane integrity. mdpi.comnih.govpnas.org

Research has shown that the position and length of the lipid chain are critical for activity. nih.gov For instance, the incorporation of a 4-chlorobiphenyl (B17849) (CBP) group on the disaccharide has been shown to inhibit transglycosylase, an enzyme involved in cell wall synthesis, independent of D-Ala-D-Ala binding. frontiersin.org Combining a lipophilic moiety with other modifications, such as a C-terminal quaternary ammonium salt, can result in synergistic effects and exceptionally potent antibiotics. pnas.orgnih.gov However, the increased lipophilicity can also lead to longer elimination half-lives and potential toxicity, necessitating a balance in the design of these analogues. frontiersin.org Encapsulating vancomycin in liposomes with specific lipid compositions is another approach being explored to overcome resistance and reduce side effects. acs.org

The introduction of novel chemical moieties has opened new avenues for vancomycin modification. The incorporation of a sulfonium (B1226848) group has been shown to enhance antibacterial activity against both vancomycin-resistant bacteria and some Gram-negative bacteria. cdnsciencepub.comnih.govresearchgate.net This modification appears to enhance the interaction of vancomycin with the bacterial cell membrane, leading to its disruption. nih.govresearchgate.net Combining sulfonium modifications with lipophilic elements can further boost antimicrobial efficacy. cdnsciencepub.com

As mentioned previously, the introduction of an amidine group in the binding pocket by replacing a key amide carbonyl with a C=NH group has been a successful strategy to overcome vancomycin resistance. cdnsciencepub.comacs.org This modification restores binding to the D-Ala-D-Lac precursors present in resistant strains. acs.org The combination of a binding pocket amidine modification with a peripheral 4-chlorobiphenyl (CBP) group has resulted in analogues with remarkable potency against both sensitive and resistant bacteria, likely due to two independent and synergistic mechanisms of action. acs.org

Introduction of Lipophilic Elements (e.g., lipid-substituted glycopeptides)

Design and Synthesis of Dimeric and Multimeric Vancomycin Species

Vancomycin is known to form non-covalent, back-to-back dimers, and this dimerization is thought to enhance its binding to the D-Ala-D-Ala target. nih.govnih.gov This observation has inspired the rational design and synthesis of covalently linked vancomycin dimers and multimers to further enhance antimicrobial activity through multivalency. researchgate.netpnas.org

Systematic studies have explored the impact of linker length and the orientation of the linkage between vancomycin monomers. researchgate.netnih.gov Different linkage positions, such as the C-terminus, N-terminus, vancosamine (B1196374) residue, and resorcinol (B1680541) ring, have been investigated. researchgate.net The results indicate that both linker length and linkage orientation significantly affect the in vitro antibacterial potency, and no single dimer has been found to be superior against all tested organisms. researchgate.netnih.gov For example, dimers linked through the vancosamine residue (V-V) showed high potency against certain strains, while those linked C-terminally (C-C) or in a C-V combination displayed broad-spectrum activity. researchgate.netnih.gov

More recently, novel approaches to dimerization have emerged, such as the use of a "shapeshifting" bullvalene (B92710) core to create dynamic covalent vancomycin dimers. pnas.org These shapeshifting dimers have shown potent activity against resistant strains, including vancomycin-resistant S. aureus (VRSA). pnas.org Another innovative strategy involves using metal complexes, such as platinum, to link vancomycin monomers, resulting in dimers with potent activity against VRE. ntu.edu.sg These multivalent approaches hold significant promise for overcoming resistance by enhancing the avidity of the antibiotic for its target on the bacterial cell surface. pnas.org

Data Tables

Table 1: Impact of C-terminal Modifications on Vancomycin Analogue Potency

| Compound | Modification | Target Organism | MIC (µg/mL) | Fold Improvement vs. Vancomycin | Reference |

| Vancomycin | None | VanA VRE | >88 µM | - | mdpi.com |

| 13 | Pocket-modified + C-terminal quaternary ammonium salt | VanA VRE | 0.16 | >1000-fold | pnas.org |

| 18 | Pocket-modified + C-terminal modification + CBP | VanA VRE | 0.01-0.005 | - | pnas.orgnih.gov |

| VPC-59 | C-terminal peptide conjugation | VRE | 2 µM | 40-fold | mdpi.com |

| 9a | G4-OH decanoyl lipidation | VRE (Van B) | 0.12-0.25 | >64-fold | nih.gov |

| 9b | G6-OH decanoyl lipidation | VRE (Van B) | 0.12-0.25 | >64-fold | nih.gov |

| 9c | Z6-OH decanoyl lipidation | VRE (Van B) | 0.12-0.25 | >64-fold | nih.gov |

Table 2: Activity of Dimeric Vancomycin Analogues

| Dimer | Linkage | Target Organism | MIC (µg/mL) | Reference |

| SVD 6k | Bullvalene Core | VRSA | 10 | pnas.org |

| Dimeric Van 4c | Platinum Complex | VRE | ~0.8 | ntu.edu.sg |

Computational Approaches in Vancomycin Analogue Design

The development of new vancomycin analogues has been significantly accelerated by the integration of computational methods into the drug design process. mdpi.com These in silico techniques provide invaluable insights into drug-target interactions, predict the efficacy of novel compounds, and guide the rational design of derivatives with improved properties, thereby streamlining the lengthy and resource-intensive process of traditional drug discovery. mdpi.comresearchgate.net Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are central to overcoming challenges like bacterial resistance and expanding the therapeutic potential of vancomycin. mdpi.comresearchgate.net

Molecular modeling and docking studies are fundamental tools for visualizing and evaluating the interaction between a vancomycin analogue and its biological target, such as the bacterial cell wall precursors D-Ala-D-Ala or the resistance-associated D-Ala-D-Lac. mdpi.comnih.gov These methods predict the preferred binding orientation and affinity of a ligand to a receptor. researchgate.net For instance, molecular docking was employed to investigate the binding mode of novel vancomycin derivatives containing quaternary ammonium moieties, helping to illustrate the mechanism behind their enhanced antibacterial activity. nih.govacs.org In one study, docking simulations of newly designed vancomycin derivatives with disulfide groups were performed using AutoDock Vina to assess their binding affinities against wild-type and resistant target sequences. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time, providing insights into the stability of the vancomycin-ligand complex and the conformational changes that occur upon binding. osti.govresearchgate.net MD simulations have been crucial in understanding how the D-Ala-D-Lac substitution in resistant bacteria disrupts the critical hydrogen bond network with vancomycin. mdpi.com Furthermore, extensive computational studies have utilized Monte Carlo/free energy perturbation (MC/FEP) calculations to compute the changes in binding affinities for various vancomycin analogues. nih.gov These calculations predicted that replacing the hydroxyl group in residue 7 with small alkyl or alkoxy groups could enhance binding to both D-Ala-D-Ala and D-Ala-D-Lac targets. nih.gov Similarly, MD simulations were used to characterize the crucial role of the asparagine residue at position 3 of the vancomycin aglycon in substrate recognition. osti.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) represents another powerful computational strategy. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netthieme-connect.com By identifying key physicochemical properties and structural features (descriptors) that influence antibacterial potency, QSAR models can predict the activity of untested compounds. jbclinpharm.org While detailed QSAR studies on vancomycin analogues are part of a broader drug design strategy, the methodology involves developing statistically robust models through techniques like multiple linear regression (MLR). thieme-connect.comnih.gov These models guide the synthesis of new derivatives with a higher probability of success. researchgate.net

The synergy of these computational methods allows for a rational and targeted approach to analogue design. For example, the design of VanNHdipi, a novel glycopeptide with a dipicolyl amine group substituting the sugar moiety, was supported by computational analysis. rsc.orgnih.gov Molecular docking and MD studies indicated that hydrogen bonding between the modified moiety and amino acids on the surface of the metallo-β-lactamase NDM-1 facilitated an enhanced binding affinity, contributing to its expanded spectrum of activity. rsc.orgresearchgate.netrsc.org

Research Findings from Computational Studies

Computational studies have yielded specific, quantifiable data that guide the synthesis and prioritization of novel vancomycin analogues. These findings are often presented in terms of binding energies, interaction analysis, and predicted activity.

Table 1: Molecular Docking and Dynamics Data for Selected Vancomycin Analogues

| Compound/Analogue | Target | Computational Method | Key Finding (Binding Energy/Interaction) | Reference |

|---|---|---|---|---|

| Vancomycin Derivatives | D-Ala-D-Ala, D-Ala-D-Lac, D-Ala-D-Ser | Molecular Docking (AutoDock Vina), MD Simulations (GROMACS) | Derivatives showed enhanced binding energies compared to vancomycin across all targets. | researchgate.net |

| Vancomycin (V) vs. Aspartate Analogue (VD) | L-Lys-D-Ala-D-Ala & L-Lys-D-Ala-D-Lac | Molecular Dynamics Simulations | Aspartate substitution introduced a negative charge, altering the aglycon conformation and affecting binding. | osti.govresearchgate.net |

| VanNHdipi | Metallo-β-lactamase (NDM-1) | Molecular Docking, Molecular Dynamics (MD) | H-bonding interactions between the derivative's sugar moiety and NDM-1 surface amino acids enhance binding affinity. | rsc.orgnih.gov |

| Teicoplanin Derivatives & Vancomycin | SARS-CoV-2 Mpro | Molecular Docking (Autodock Vina) | Teicoplanin aglycone and vancomycin showed potential as inhibitors based on binding energy (ΔG) values. | researchgate.net |

| Quaternary Ammonium Vancomycin (QAV) derivatives | Bacterial Target | Molecular Docking | Investigation of the binding mode to illustrate the mechanism of action. | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Table 2: Computationally Guided Design and Resulting Antibacterial Activity

| Analogue Series | Design Principle | Lead Compound | Resulting In Vitro Activity (MIC) | Reference |

|---|---|---|---|---|

| Quaternary Ammonium Vancomycin (Pyridine series) | C-terminus modification with quaternary ammonium moieties | QAV-p1 | 4- to 8-fold higher activity against MRSA than vancomycin. | nih.govacs.org |

| Quaternary Ammonium Vancomycin (Triazole series) | C-terminus modification with quaternary ammonium moieties | QAV-a1 | 4- to 32-fold more efficacious than vancomycin against MRSA. | researchgate.net |

| Vancosamine-substituted derivatives | Substitution of the sugar moiety with a dipicolyl amine group | VanNHdipi | Up to 100-fold enhancement in efficacy against vancomycin-resistant bacteria; MICs of 1.6–13.2 μM against VRE. | rsc.orgnih.gov |

| Lipophilic Cationic Analogues | Incorporation of lipophilic piperazine (B1678402) cationic groups | Analogue 18b | Potent activity against Gram-negative A. baumannii (MIC = 8 µg/mL), against which vancomycin is inactive. | nih.gov |

This table is interactive. Click on the headers to sort the data.

These studies exemplify how computational chemistry is not merely a theoretical exercise but a critical component of modern antibiotic development, providing the predictive power needed to create next-generation vancomycin analogues capable of combating multidrug-resistant pathogens. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Vancomycin hydrochloride |

| Vancomycin |

| Telavancin |

| Dalbavancin |

| Oritavancin |

| Vanc-83 |

| Dipi-Van-Zn |

| VanNHdipi |

| Teicoplanin |

| Teicoplanin aglycone |

| QAV-p1 |

| QAV-a1 |

| Analogue 18b |

| L-Lys-D-Ala-D-Ala |

| L-Lys-D-Ala-D-Lac |

Strategies to Counter Vancomycin Resistance

Development of Novel Glycopeptide Derivatives with Enhanced Potency

A primary strategy to combat vancomycin (B549263) resistance involves the chemical modification of the vancomycin structure to create next-generation glycopeptide antibiotics. acs.org These semisynthetic derivatives aim to overcome resistance mechanisms by possessing improved antibacterial activity. acs.orgucl.ac.be

Second-generation lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin, are prime examples of this approach. acs.orgucl.ac.bemdpi.com These molecules are created by chemically altering the natural vancomycin structure, incorporating new functionalities while retaining the core antibacterial scaffold. mdpi.com For instance, the addition of lipophilic side chains to the vancomycin molecule has yielded derivatives with prolonged half-lives and enhanced potency. ucl.ac.benih.gov Telavancin, a derivative of vancomycin, features a decylaminoethyl modification on the vancosamine (B1196374) sugar, which is key to its increased activity against Gram-positive bacteria. nih.gov

Furthermore, structural modifications have been explored to expand the spectrum of activity. Vancomycin-poly-L-lysine conjugates (VPCs), for example, have demonstrated some efficacy against Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii, which are typically resistant to vancomycin due to their outer membrane. mdpi.com Other innovative modifications include creating vancomycin analogs with multiple, synergistic mechanisms of action. One such analog is over 1,000 times more active than vancomycin against the highly resistant VanA-type vancomycin-resistant enterococci (VRE). pnas.org

Researchers have also focused on creating derivatives that can overcome the primary mechanism of vancomycin resistance, which involves the alteration of the bacterial cell wall precursor from D-Ala-D-Ala to D-Ala-D-Lac. mdpi.com By designing molecules that can effectively bind to both the original and altered targets, scientists have been able to reinstate the antibiotic's inhibitory effect on cell wall synthesis. pnas.org

Table 1: Examples of Novel Glycopeptide Derivatives

| Derivative | Modification | Enhanced Property |

|---|---|---|

| Telavancin | Decylaminoethyl modification on the vancosamine unit and a (phosphonomethyl)aminomethyl moiety on ring 7. nih.gov | Enhanced potency against Gram-positive strains and improved ADME profile. nih.gov |

| Dalbavancin | Lipophilic tail addition. ucl.ac.be | Prolonged half-life. ucl.ac.be |

| Oritavancin | Lipophilic tail addition. ucl.ac.be | Active against vancomycin-resistant strains. ucl.ac.be |

| Vanc-83, Dipi-Van-Zn | Structural alterations including lipophilic side chains and substitutions on sugar moieties. mdpi.com | Expanded activity against Gram-negative bacteria and enhanced pharmacokinetic profiles. mdpi.com |

| Lipidated pyridinium (B92312) analogue 9 | Addition of a lipid, a carbohydrate, and a permanent cationic lipid. nih.gov | Potent in vitro bactericidal activity against MRSA and VanA-type VRE. nih.gov |

Small Molecules for Bacterial Resensitization to Vancomycin

Another promising avenue of research involves the use of small molecules that can restore the susceptibility of resistant bacteria to vancomycin. nih.govnih.gov This strategy focuses on disabling the bacterial resistance mechanism, thereby allowing vancomycin to effectively inhibit cell wall synthesis again. columbia.edu

Vancomycin resistance in enterococci is primarily due to the modification of peptidoglycan precursors, where the D-Ala-D-Ala terminus is replaced with D-Ala-D-Lac, preventing vancomycin from binding. nih.govcolumbia.edu Researchers have identified small molecules capable of selectively cleaving this altered D-Ala-D-Lac depsipeptide. nih.govcolumbia.edu By reducing the concentration of these altered precursors, these small molecules effectively resensitize the resistant bacteria to vancomycin. columbia.edu

One such small molecule, SProC5, was designed to have structural features that facilitate the hydrolysis of the D-Ala-D-Lac bond. columbia.edu In laboratory studies, SProC5, when used in combination with vancomycin, demonstrated the ability to increase the susceptibility of vancomycin-resistant enterococci (VRE) to the antibiotic. columbia.edu This approach of using small molecules to catalytically and selectively cleave the altered cell wall components represents a viable strategy for restoring vancomycin's activity against resistant pathogens. columbia.edu

More recent research has focused on designing small molecular adjuvants that can revitalize the effectiveness of various antibiotics, including those used against Gram-negative bacteria. rsc.org These adjuvants work by causing moderate perturbation of the bacterial membrane, which enhances the uptake of antibiotics and hinders their expulsion by efflux pumps. rsc.org

Combination Therapy Approaches

Combining vancomycin with other antimicrobial agents is a widely explored strategy to enhance its efficacy and overcome resistance. This approach leverages synergistic interactions between different classes of antibiotics to achieve a greater antibacterial effect than either drug used alone.

Numerous in vitro studies have demonstrated a synergistic effect when vancomycin is combined with various beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), including strains with reduced susceptibility to vancomycin (hVISA and VISA). nih.govoup.com The combination has been shown to be superior to single-agent therapy and is often bactericidal. nih.gov

Beta-lactams such as cefazolin, cefepime, ceftaroline, and nafcillin (B1677895) have all shown synergistic activity with vancomycin against VSSA, hVISA, and VISA strains. nih.gov This combination therapy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of vancomycin. nih.gov Clinical evidence, from both randomized controlled trials and retrospective analyses, suggests that combining vancomycin with a beta-lactam can improve the microbiological eradication of MRSA bacteremia compared to vancomycin monotherapy. nih.gov

The combination of vancomycin and an aminoglycoside, such as gentamicin (B1671437), has been shown to be synergistic against a majority of both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. nih.gov This synergy has also been observed against penicillin-resistant pneumococci. nih.govasm.org In vitro studies have demonstrated that this combination can be as effective as the standard treatment of ceftriaxone (B1232239) combined with vancomycin. nih.gov The combination is particularly useful in treating biofilm-associated infections, where it can lead to a significant reduction in bacterial load compared to either agent alone. mdpi.com

Recent research has explored the synergistic potential of combining vancomycin with non-traditional antimicrobial agents.

Nifuroxazide (B1678864) : In the context of Clostridioides difficile infection (CDI), a dual therapy of vancomycin and nifuroxazide has shown enhanced pharmacological efficacy compared to vancomycin monotherapy. mdpi.com Patients treated with the combination therapy experienced a faster restoration of gastrointestinal function and a quicker reduction in CDI-associated diarrhea. mdpi.com

Mitoxantrone (B413) : An anticancer agent, mitoxantrone, has been found to act synergistically with vancomycin against vancomycin-resistant Enterococcus faecalis (VRE). mit.edumit.edu This combination therapy is unique in that it targets both the bacteria and the host's immune system. mit.edu Mitoxantrone was found to inhibit the growth of VRE more effectively when used with vancomycin, making the bacteria more sensitive to the antibiotic. mit.edu It also enhances the host's immune response by stimulating macrophages to more effectively clear the infection. mit.edumit.edu

The enhanced efficacy of vancomycin combination therapies stems from various synergistic mechanisms:

With Beta-Lactams : One proposed mechanism for the synergy between vancomycin and beta-lactams against MRSA with reduced vancomycin susceptibility is the alteration of the bacterial cell wall. nih.gov Strains with reduced vancomycin susceptibility often have a thickened cell wall, which can trap vancomycin molecules. nih.gov Beta-lactams are thought to decrease the thickness of the cell wall, thereby facilitating vancomycin's access to its target. nih.gov Additionally, beta-lactams may alter the surface of S. aureus, increasing the binding of vancomycin to its target. nih.gov

With Aminoglycosides : The synergistic effect of vancomycin and gentamicin against penicillin-resistant pneumococci is believed to be due to increased intracellular penetration of the aminoglycoside. nih.govasm.org Vancomycin inhibits cell wall synthesis, which in turn alters the permeability of the cell wall. nih.gov This increased permeability likely facilitates the entry of gentamicin into the bacterial cell, leading to a more potent bactericidal effect. nih.govasm.org Studies have shown that the intracellular concentration of gentamicin is significantly higher when administered with vancomycin compared to gentamicin alone. nih.govasm.org

With Mitoxantrone : The synergy between mitoxantrone and vancomycin against VRE is multifaceted. Mitoxantrone itself is a potent antibiotic against Gram-positive bacteria, inducing reactive oxygen species and DNA damage. researchgate.netunige.ch Vancomycin appears to make resistant strains more permeable to mitoxantrone, thereby enhancing its DNA-damaging effects. researchgate.netunige.chbiorxiv.org Furthermore, mitoxantrone stimulates the host's immune system by increasing the recruitment of macrophages to the site of infection and enhancing their ability to kill bacteria. mit.edumit.eduresearchgate.netunige.ch

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-fluorouracil |

| Amoxicillin |

| Azithromycin |

| Aztreonam |

| Bay 11-7082 |

| Cefazolin |

| Cefepime |

| Cefotaxime |

| Cefpirome |

| Cefpodoxime |

| Ceftaroline |

| Ceftazidime |

| Ceftriaxone |

| Cephalothin |

| Chloramphenicol |

| Ciprofloxacin |

| Clarithromycin |

| Clindamycin |

| Colistin |

| Dalbavancin |

| Daptomycin |

| Doripenem |

| Flucloxacillin |

| Fluspirilene |

| Fusidic acid |

| Gentamicin |

| Imipenem |

| Levofloxacin |

| Linezolid |

| Meropenem |

| Metronidazole |

| Minocycline |

| Mitoxantrone |

| Nafcillin |

| Nifuroxazide |

| Oritavancin |

| Oxacillin |

| Panipenem |

| Penicillin |

| Quinupristin-dalfopristin |

| Rifampicin |

| Rifaximin |

| SProC5 |

| Streptomycin |

| Teicoplanin |

| Telavancin |

| Tetracycline |

| Tobramycin |

| Trimethoprim |

Non-Antibiotic Based Intervention Strategies

Nanomaterial-Based Approaches (e.g., Silver Nanoparticles)

Nanomaterials, particularly silver nanoparticles (AgNPs), are at the forefront of innovative strategies to combat vancomycin resistance. rsc.org Their broad-spectrum antimicrobial properties make them effective against a wide range of pathogens, including those resistant to multiple drugs. rsc.orgrsc.org

The primary mechanism of AgNPs involves adhesion to the bacterial cell surface, followed by penetration and intracellular damage. rsc.orgmdpi.com This process often leads to the generation of reactive oxygen species (ROS), which induces oxidative stress and disrupts cellular signaling pathways. rsc.orgfrontiersin.org The nanoparticles can cause significant morphological changes to the bacterial cell wall and membrane, ultimately leading to cell lysis. mdpi.com

A key advantage of AgNPs is their synergistic activity when combined with vancomycin. rsc.orgrsc.org This combination has demonstrated enhanced bactericidal effects against vancomycin-resistant strains, surpassing the efficacy of either agent used alone. rsc.org The conjugation of vancomycin with AgNPs has been shown to improve the antibiotic's ability to penetrate bacterial biofilms, thereby increasing its bactericidal action. rsc.org This synergistic effect not only broadens the spectrum of treatable infections but also helps to rejuvenate the effectiveness of vancomycin against resistant strains. rsc.org

Research has shown that AgNPs can restore antibiotic susceptibility in resistant bacterial strains. mdpi.com For instance, combining AgNPs with vancomycin has been effective against vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus epidermidis (MRSE). rsc.org Studies have reported significant reductions in biofilm formation when using a combination of AgNPs and vancomycin compared to individual treatments. rsc.orgbiorxiv.org

Table 1: Efficacy of Silver Nanoparticles (AgNPs) and Vancomycin Combinations

| Bacterial Strain | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Methicillin-Susceptible & Resistant S. aureus | Vancomycin (2 μg/mL) | Reduced biofilm in 7 out of 10 isolates | rsc.org |

| Methicillin-Susceptible & Resistant S. aureus | AgNPs | Reduced biofilm in 6 out of 10 isolates | rsc.org |

| Methicillin-Susceptible & Resistant S. aureus | Vancomycin + AgNPs | Substantial reduction in biofilm in 9 out of 10 isolates | rsc.org |

| Vancomycin-Resistant Enterococci (VRE) | Vancomycin-conjugated AgNPs | MIC of 0.1 μg/mL | rsc.org |

| S. aureus | Vancomycin-conjugated AgNPs | MIC of 0.05 μg/mL | rsc.org |

| Animal Bacterial Isolates | AgNPs + Vancomycin (1/4 MIC) | MIC of 0.08 to 1.25 mg/mL (compared to 0.625 to 5 µg/mL for AgNPs alone) | sci-hub.box |

| Human Bacterial Isolates | AgNPs + Vancomycin (1/4 MIC) | MIC of 0.157 to 5 µg/mL (compared to 0.625 to 10 µg/mL for AgNPs alone) | sci-hub.box |

MIC: Minimum Inhibitory Concentration

Bacteriophage Therapy

Bacteriophage (or phage) therapy, which utilizes viruses that specifically infect and kill bacteria, is re-emerging as a potential solution to antibiotic resistance. Phages are highly specific to their target bacteria, which minimizes damage to the host's normal microbiota.

Recent research has focused on the synergistic effects of combining phages with antibiotics like vancomycin. This "phage-antibiotic synergy" can enhance the efficacy of both agents. Phages can disrupt the bacterial cell wall, making it more susceptible to the action of antibiotics. Conversely, low concentrations of antibiotics can sometimes stimulate phage production.

While specific studies on the direct combination of bacteriophage therapy and vancomycin hydrochloride for VRE are still developing, the general principles of phage therapy and phage-antibiotic synergy hold promise for addressing vancomycin resistance.

Host-Directed Therapies (e.g., Immunomodulation)

Host-directed therapies aim to bolster the host's immune system to combat infections, including those caused by vancomycin-resistant organisms. healthcare-in-europe.com This approach shifts the focus from directly targeting the pathogen to enhancing the host's innate ability to clear infections. amr-insights.eu

One example of this strategy involves the use of immunomodulatory agents. healthcare-in-europe.com For instance, the anticancer drug mitoxantrone has been found to have a dual effect: it acts as a potent antibiotic against VRE and also stimulates the host's immune response. healthcare-in-europe.comindiatimes.com Research has shown that mitoxantrone works synergistically with vancomycin, making resistant strains more permeable to the drug. nih.gov In animal models, mitoxantrone treatment, especially when combined with vancomycin, effectively reduced VRE numbers and accelerated wound healing. nih.govunige.ch The drug promotes the recruitment of macrophages and the induction of proinflammatory cytokines at the site of infection, enhancing the clearance of bacteria. nih.govunige.ch

Table 3: Effects of Mitoxantrone as a Host-Directed Therapy against VRE

| Treatment | Observed Effect in Murine Wound Infection Model | Reference |

|---|---|---|

| Mitoxantrone (single dose) | Effectively reduces VRE numbers. | nih.govunige.ch |

| Mitoxantrone + Vancomycin | Further reduction in VRE numbers. | nih.govunige.ch |

| Mitoxantrone (multiple treatments) | Accelerates wound closure. | nih.govunige.ch |

| Mitoxantrone | Promotes macrophage recruitment and proinflammatory cytokine induction. | nih.govunige.ch |